Superior PI3Kα Inhibition of 4-(Piperazin-1-yl)pyridine-2-carbonitrile-Containing Analog vs. Alternative Scaffolds
While direct comparative data for the core compound 4-(Piperazin-1-yl)pyridine-2-carbonitrile is limited, an analog incorporating this scaffold demonstrates significant inhibition of the PI3K p110α isoform. The most relevant comparator is the compound's activity against other PI3K isoforms, providing insight into its selectivity profile. The compound BDBM207234, which contains the core scaffold, exhibits an IC50 of 35 nM against PI3K p110α, compared to an IC50 of 74 nM for p110δ and 95 nM for p110β [1].
| Evidence Dimension | PI3K Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 35 nM (for a derivative containing the 4-(Piperazin-1-yl)pyridine-2-carbonitrile scaffold) |
| Comparator Or Baseline | IC50 = 74 nM (p110δ) and 95 nM (p110β) for the same derivative |
| Quantified Difference | ~2.1-fold more potent against p110α vs. p110δ; ~2.7-fold more potent against p110α vs. p110β |
| Conditions | Recombinant human PI3K isoforms expressed in Rat1 cells |
Why This Matters
For projects targeting PI3Kα in oncology, this compound provides a starting point for developing inhibitors with a favorable selectivity window over other Class I PI3K isoforms, which may be associated with specific toxicities.
- [1] BindingDB. (n.d.). BDBM207234: US9260439, 211. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=207234 View Source
